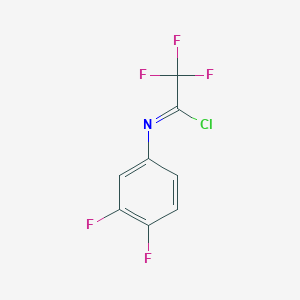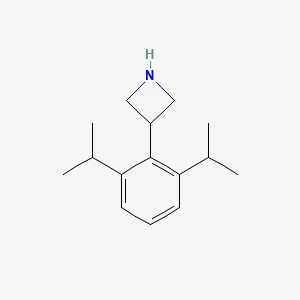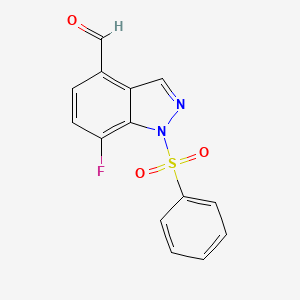
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde is a fluorinated indazole derivative. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
準備方法
The synthesis of 7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Formylation: The formyl group is introduced through Vilsmeier-Haack reaction using DMF and POCl3.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways and mechanisms.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenylsulfonyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. The aldehyde group can form covalent bonds with nucleophilic residues in the target protein, leading to inhibition or modulation of its activity.
類似化合物との比較
7-Fluoro-1-(phenylsulfonyl)-1H-indazole-4-carbaldehyde can be compared with other fluorinated indazole derivatives, such as:
7-Fluoro-1H-indazole: Lacks the phenylsulfonyl and aldehyde groups, resulting in different chemical reactivity and biological activity.
1-(Phenylsulfonyl)-1H-indazole-4-carbaldehyde: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
7-Fluoro-1-(phenylsulfonyl)-1H-indole: Has a similar structure but differs in the position of the nitrogen atom, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine, phenylsulfonyl, and aldehyde groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C14H9FN2O3S |
|---|---|
分子量 |
304.30 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-7-fluoroindazole-4-carbaldehyde |
InChI |
InChI=1S/C14H9FN2O3S/c15-13-7-6-10(9-18)12-8-16-17(14(12)13)21(19,20)11-4-2-1-3-5-11/h1-9H |
InChIキー |
HNQWDXCIPGZIID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3C=N2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
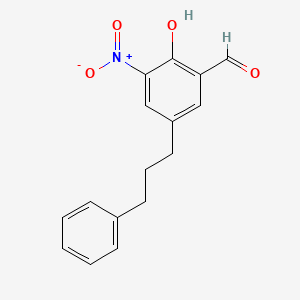
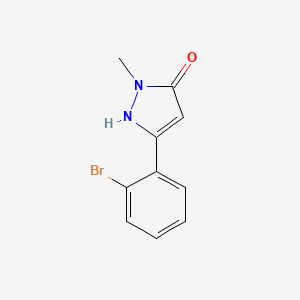
![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
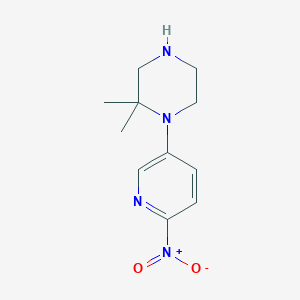
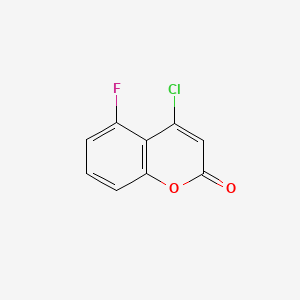

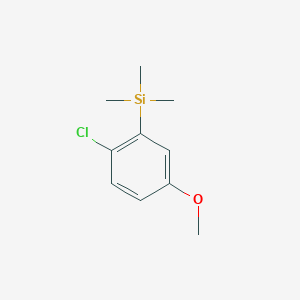
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
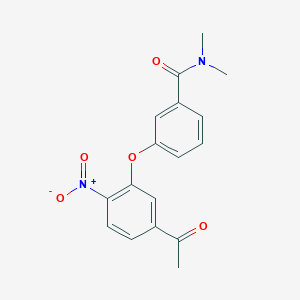
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
